molecular formula C21H16F5N7O3 B11937332 (2S)-3,3,3-trifluoro-2-[[[5-fluoro-2-[1-[(2-fluorophenyl)methyl]-5-(1,2-oxazol-3-yl)pyrazol-3-yl]pyrimidin-4-yl]amino]methyl]-2-hydroxypropanamide

(2S)-3,3,3-trifluoro-2-[[[5-fluoro-2-[1-[(2-fluorophenyl)methyl]-5-(1,2-oxazol-3-yl)pyrazol-3-yl]pyrimidin-4-yl]amino]methyl]-2-hydroxypropanamide

Cat. No.: B11937332
M. Wt: 509.4 g/mol
InChI Key: YWQFJNWMWZMXRW-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Olinciguat is a novel clinical-stage stimulator of soluble guanylate cyclase. Soluble guanylate cyclase is an enzyme that plays a crucial role in the nitric oxide signaling pathway, which is involved in various physiological processes such as smooth muscle relaxation, inflammation, and fibrosis. Olinciguat has been investigated for its potential therapeutic applications in cardiovascular, metabolic, renal, and inflammatory diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

Olinciguat is synthesized through a series of chemical reactions involving the formation of a pyrazole-pyrimidine heterocyclic structure. The synthetic route typically involves the following steps:

Industrial Production Methods

The industrial production of olinciguat involves scaling up the laboratory synthesis to a larger scale while ensuring the purity and consistency of the final product. This typically requires optimization of reaction conditions, purification techniques, and quality control measures to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Olinciguat undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups that modify the biological activity of olinciguat .

Scientific Research Applications

Mechanism of Action

Olinciguat exerts its effects by stimulating soluble guanylate cyclase, which leads to an increase in the synthesis of cyclic guanosine monophosphate. Cyclic guanosine monophosphate is a second messenger that mediates various physiological responses, including smooth muscle relaxation, inhibition of vascular smooth muscle proliferation, and anti-inflammatory effects. Olinciguat binds to soluble guanylate cyclase and enhances its activity in the presence of nitric oxide, thereby amplifying the nitric oxide signaling pathway .

Comparison with Similar Compounds

Olinciguat is part of a class of compounds known as soluble guanylate cyclase stimulators. Similar compounds include:

Uniqueness of Olinciguat

Olinciguat is unique in its ability to selectively target soluble guanylate cyclase and enhance nitric oxide signaling. Its pharmacokinetic properties, such as oral bioavailability and tissue distribution, make it a promising candidate for therapeutic applications in various diseases .

Properties

Molecular Formula

C21H16F5N7O3

Molecular Weight

509.4 g/mol

IUPAC Name

(2S)-3,3,3-trifluoro-2-[[[5-fluoro-2-[1-[(2-fluorophenyl)methyl]-5-(1,2-oxazol-3-yl)pyrazol-3-yl]pyrimidin-4-yl]amino]methyl]-2-hydroxypropanamide

InChI

InChI=1S/C21H16F5N7O3/c22-12-4-2-1-3-11(12)9-33-16(14-5-6-36-32-14)7-15(31-33)18-28-8-13(23)17(30-18)29-10-20(35,19(27)34)21(24,25)26/h1-8,35H,9-10H2,(H2,27,34)(H,28,29,30)/t20-/m0/s1

InChI Key

YWQFJNWMWZMXRW-FQEVSTJZSA-N

Isomeric SMILES

C1=CC=C(C(=C1)CN2C(=CC(=N2)C3=NC=C(C(=N3)NC[C@](C(=O)N)(C(F)(F)F)O)F)C4=NOC=C4)F

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=CC(=N2)C3=NC=C(C(=N3)NCC(C(=O)N)(C(F)(F)F)O)F)C4=NOC=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.